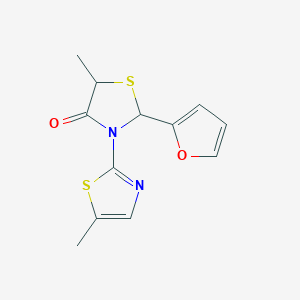![molecular formula C22H18N2O2S B277769 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, also known as BTA-EG6, is a compound that has gained significant attention in the field of scientific research. This compound is a member of the benzothiazole family, and it has been shown to have a wide range of potential applications in various fields of research.
Mechanism of Action
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that is involved in the regulation of insulin signaling. By inhibiting PTP1B, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for diabetes, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also shown promising results in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is that it is not very soluble in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide. One potential area of research is the development of more water-soluble derivatives of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, which could improve its efficacy in vivo. Another area of research is the investigation of the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is a compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of diabetes, cancer, and inflammatory diseases make it a compound of great interest to researchers. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide and to develop more effective derivatives for use in vivo.
Synthesis Methods
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with phenylacetic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has shown promising results include cancer research, neurodegenerative diseases, and infectious diseases.
properties
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
|---|---|
Molecular Formula |
C22H18N2O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-19-12-11-16(22-24-17-9-5-6-10-20(17)27-22)14-18(19)23-21(25)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,25) |
InChI Key |
KXKCMKKPCZRCFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















